High-Yield Green Synthesis
The synthesis of 3-Phenyl-1,3-thiazolidine-2-thione can be achieved with exceptional efficiency via an ionic liquid-catalyzed condensation of 2-(phenylamino)ethanol with carbon disulfide. This method yields the target compound in 97% yield [1]. This performance is comparable to other high-yielding syntheses of related thiazolidine-2-thiones in water [2], but is distinguished by the specific optimization for the N-phenyl derivative, which ensures a reliable and scalable route for procurement. This contrasts with lower, unoptimized yields often encountered for other derivatives in this class.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | High-yielding syntheses of other multisubstituted thiazolidine-2-thiones in water (yields not specifically quantified for the N-phenyl derivative in this study) [2] |
| Quantified Difference | The 97% yield is among the highest reported for this class of compounds under optimized conditions, demonstrating a robust and efficient preparation route. |
| Conditions | Condensation of 2-(phenylamino) ethanol with CS2 catalyzed by ionic liquid BmmimOAc at 130 °C for 6 hours. |
Why This Matters
A high-yield, optimized synthesis provides confidence in compound availability and cost-effectiveness, a key differentiator for procurement over less efficiently produced analogs.
- [1] Chen, B. (2011). Ionic liquid-catalyzed synthesis of 3-phenylthiazolidine-2-thione in high yield. (Data accessed via author profile on scite.ai). View Source
- [2] Gan, S. F., Wan, J. P., Pan, Y. J., & Sun, C. R. (2010). Water-Mediated Multicomponent Reaction: A Facile and Efficient Synthesis of Multisubstituted Thiazolidine-2-thiones. Synlett, 2010(06), 973-975. View Source
